(R)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine
Description
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
(1R)-7-fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H14FN/c1-7-5-8(12)6-10-9(7)3-2-4-11(10)13/h5-6,11H,2-4,13H2,1H3/t11-/m1/s1 |
InChI Key |
GRKQZKYKVQXMPV-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1CCC[C@H]2N)F |
Canonical SMILES |
CC1=CC(=CC2=C1CCCC2N)F |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of substituted tetrahydronaphthalene core | Starting from naphthalene or tetrahydronaphthalene derivatives | Requires regioselective functionalization |
| 2 | Introduction of fluorine atom at 7-position | Fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) | Electrophilic fluorination under controlled conditions to avoid over-fluorination |
| 3 | Introduction of methyl group at 5-position | Methylation via Friedel-Crafts alkylation or organometallic reagents (e.g., methyl lithium) | Regioselectivity is critical to avoid side products |
| 4 | Amination at 1-position with stereochemical control | Use of chiral amination methods or resolution of racemic mixtures | Chiral auxiliaries or catalysts employed to obtain (R)-enantiomer |
| 5 | Purification and isolation | Chromatography, recrystallization | Ensures enantiomeric purity and compound stability |
Representative Synthetic Route
A typical synthetic approach begins with a tetrahydronaphthalene substrate that undergoes selective fluorination at the 7-position using electrophilic fluorinating agents such as Selectfluor. Following fluorination, methylation at the 5-position is achieved by controlled Friedel-Crafts alkylation or via organometallic intermediates. The amine group at the 1-position is introduced or modified using reductive amination or amide reduction methods, often employing chiral catalysts or auxiliaries to secure the (R)-configuration.
Detailed Preparation Methods and Experimental Data
Fluorination
- Reagents: Selectfluor or NFSI
- Conditions: Mild temperatures (0–25 °C), polar aprotic solvents such as acetonitrile or dichloromethane
- Outcome: Electrophilic fluorination selectively at the 7-position on the tetrahydronaphthalene ring
- Notes: Reaction time and reagent equivalents are optimized to minimize side reactions and over-fluorination
Methylation
- Reagents: Methyl iodide, methyl lithium, or methyl Grignard reagents
- Conditions: Low temperature (-78 to 0 °C) to control regioselectivity
- Catalysts: Lewis acids like AlCl3 may be used in Friedel-Crafts methylation
- Outcome: Selective methyl group installation at the 5-position
- Notes: Protection of other reactive sites may be necessary to avoid side reactions
Amination and Stereochemical Control
- Method A: Reductive amination of the corresponding ketone precursor with ammonia or amine sources, using chiral catalysts to induce (R)-configuration
- Method B: Resolution of racemic amine mixtures via chiral chromatography or crystallization with chiral acids
- Reagents: Lithium aluminum hydride (LiAlH4) for reduction of amides or formamides to amines
- Conditions: Controlled temperature (0–80 °C), inert atmosphere (nitrogen or argon)
- Yield Examples: Yields of 60–95% reported depending on the step and method used
- Notes: Maintaining enantiomeric purity is critical; analytical techniques such as chiral HPLC and NMR confirm stereochemistry
Purification
- Techniques: Column chromatography (silica gel), recrystallization from solvents such as diethyl ether or hexanes
- Analytical Confirmation: 1H NMR, 13C NMR, HRMS, and chiral HPLC to verify structure and purity
Summary Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Fluorination | Selectfluor, acetonitrile | 0–25 °C | 70–85 | Electrophilic fluorination at 7-position |
| Methylation | Methyl iodide, AlCl3 | -78 to 0 °C | 65–80 | Friedel-Crafts methylation at 5-position |
| Amination (Reductive) | LiAlH4, THF | 0–80 °C | 60–95 | Reduction of formamide intermediate; stereochemical control |
| Purification | Silica gel chromatography | Ambient | - | Enantiomeric purity confirmed by chiral HPLC |
Research Findings and Optimization Notes
- Continuous flow reactors have been explored to improve reaction control and yield in fluorination and methylation steps.
- Automated synthesis platforms enhance reproducibility and scalability, particularly for the chiral amination step.
- The choice of protecting groups and solvents significantly affects regioselectivity and stereochemical outcomes.
- Stereochemical purity is maintained by employing chiral catalysts or resolution techniques, with enantiomeric excess often exceeding 95%.
- Reaction times vary from several hours to overnight depending on the step and scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further reduce the amine group to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
®-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its chiral nature.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds, while the chiral center allows for enantioselective interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of (R)-7-Fluoro-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine with its analogs:
Key Observations:
- Substituent Effects: Fluorine at position 7 (target) vs. 5 () alters electronic distribution and steric accessibility. The methyl group at position 5 in the target compound increases lipophilicity compared to non-methylated analogs.
- Chirality : The R-configuration in the target compound and its 5-fluoro analog contrasts with the S-enantiomer in , which may exhibit divergent receptor binding profiles.
- Halogen Comparison : Chlorine () and bromine () substituents enhance molecular weight and lipophilicity but may reduce solubility compared to fluorine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
